molecular formula C27H50O7P2 B1667917 Belfosdil CAS No. 103486-79-9

Belfosdil

Cat. No.: B1667917
CAS No.: 103486-79-9
M. Wt: 548.6 g/mol
InChI Key: QTBMDDQRDDABNC-UHFFFAOYSA-N
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Preparation Methods

BELFOSDIL can be synthesized through various synthetic routes. One common method involves the reaction of 2-(2-phenoxyethyl)-1,3-propanediol with dibutyl phosphite under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

BELFOSDIL undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

BELFOSDIL has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Studied for its effects on calcium ion channels in biological systems.

    Medicine: Investigated for its potential therapeutic effects in treating hypertension and other cardiovascular diseases.

    Industry: Used in the development of new pharmaceuticals and chemical products.

Comparison with Similar Compounds

BELFOSDIL is unique compared to other calcium channel blockers due to its specific chemical structure and mechanism of action. Similar compounds include:

This compound’s uniqueness lies in its specific molecular interactions and the pathways it affects, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

103486-79-9

Molecular Formula

C27H50O7P2

Molecular Weight

548.6 g/mol

IUPAC Name

[4-dibutoxyphosphoryl-3-(dibutoxyphosphorylmethyl)butoxy]benzene

InChI

InChI=1S/C27H50O7P2/c1-5-9-19-31-35(28,32-20-10-6-2)24-26(18-23-30-27-16-14-13-15-17-27)25-36(29,33-21-11-7-3)34-22-12-8-4/h13-17,26H,5-12,18-25H2,1-4H3

InChI Key

QTBMDDQRDDABNC-UHFFFAOYSA-N

SMILES

CCCCOP(=O)(CC(CCOC1=CC=CC=C1)CP(=O)(OCCCC)OCCCC)OCCCC

Canonical SMILES

CCCCOP(=O)(CC(CCOC1=CC=CC=C1)CP(=O)(OCCCC)OCCCC)OCCCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

elfosdil
SR 7037
SR-7037
tert-butyl-2-(2-phenoxyethyl)-1,3-propylidene diphosphonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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